3-(2,5-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(2,5-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound that features a difluoromethoxyphenyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,5-difluoro-4-methoxybenzene, which is then subjected to a Friedel-Crafts acylation reaction to introduce the oxopropanoic acid moiety.
Friedel-Crafts Acylation: The reaction is carried out using an acyl chloride (such as acetyl chloride) in the presence of a Lewis acid catalyst (such as aluminum chloride) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2,5-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-4-methoxybenzoic acid
- 2,5-Difluoro-4-methoxyphenylboronic acid
- 2,5-Difluoro-4-methoxybenzaldehyde
Uniqueness
3-(2,5-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both difluoromethoxy and oxopropanoic acid groups enhances its versatility in various applications.
Properties
Molecular Formula |
C10H8F2O4 |
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Molecular Weight |
230.16 g/mol |
IUPAC Name |
3-(2,5-difluoro-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H8F2O4/c1-16-9-4-6(11)5(2-7(9)12)3-8(13)10(14)15/h2,4H,3H2,1H3,(H,14,15) |
InChI Key |
RXQZTDGRGXDOTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CC(=O)C(=O)O)F |
Origin of Product |
United States |
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